molecular formula C9H15N3S2 B12927234 (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid CAS No. 62103-30-4

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid

Cat. No.: B12927234
CAS No.: 62103-30-4
M. Wt: 229.4 g/mol
InChI Key: ZIDIYRIZWUYTTJ-UHFFFAOYSA-N
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Description

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is a chemical compound with the molecular formula C9H15N3S2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid typically involves the reaction of 2,4-dimethylimidazole with a suitable alkylating agent, followed by the introduction of the carbamodithioic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar structural features.

    4-Methylimidazole: Another imidazole derivative with a methyl group at the 4-position.

    1,3-Dimethylimidazole: An imidazole derivative with methyl groups at positions 1 and 3.

Uniqueness

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

62103-30-4

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

3-(2,4-dimethylimidazol-1-yl)propylcarbamodithioic acid

InChI

InChI=1S/C9H15N3S2/c1-7-6-12(8(2)11-7)5-3-4-10-9(13)14/h6H,3-5H2,1-2H3,(H2,10,13,14)

InChI Key

ZIDIYRIZWUYTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)CCCNC(=S)S

Origin of Product

United States

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